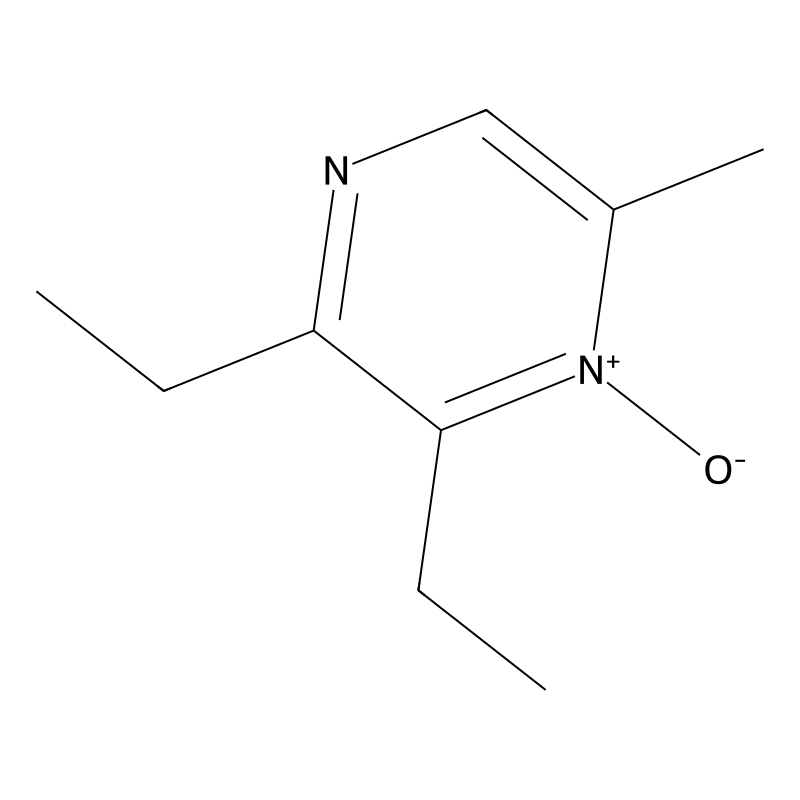

2,3-Diethyl-5-methylpyrazine-N4-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 2,3-Diethyl-5-methylpyrazine-N4-oxide.

- While resources like PubChem ) provide basic information on the compound's structure and properties, there aren't any citations for its use in scientific research.

- Suppliers like Santa Cruz Biotechnology offer the compound for purchase, but their product description is primarily focused on its chemical identity rather than its research applications.

Future Research Potential:

The N-oxide group (N4-oxide) in 2,3-Diethyl-5-methylpyrazine-N4-oxide indicates a modification of the original molecule, 2,3-Diethyl-5-methylpyrazine. 2,3-Diethyl-5-methylpyrazine itself is a well-known flavoring agent found in various foods The Good Scents Company: .

The introduction of the N-oxide group might alter the properties of the original molecule. This could lead to potential research areas such as:

- Investigating the impact of the N-oxide group on the flavor profile of the compound.

- Studying its potential biological activity compared to the parent molecule.

2,3-Diethyl-5-methylpyrazine-N4-oxide is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This compound is a derivative of 2,3-diethyl-5-methylpyrazine, which is known for its nutty and roasted aroma, often associated with various food products such as coffee, nuts, and certain cheeses . The presence of the N4-oxide functional group suggests potential variations in its reactivity and biological activity compared to its parent compound.

The chemical behavior of 2,3-diethyl-5-methylpyrazine-N4-oxide can be influenced by the N4-oxide group. Generally, compounds containing N-oxides can participate in various reactions including:

- Reductive Decomposition: N-oxides can be reduced to their corresponding amines under specific conditions.

- Electrophilic Substitution: The electron-withdrawing nature of the N-oxide may facilitate electrophilic attacks on the aromatic system.

The specific reaction pathways for 2,3-diethyl-5-methylpyrazine-N4-oxide require further investigation to elucidate its unique reactivity profile.

The synthesis of 2,3-diethyl-5-methylpyrazine-N4-oxide can be achieved through several methods:

- Oxidation of 2,3-Diethyl-5-methylpyrazine: This may involve the use of oxidizing agents to convert the nitrogen atom into an N-oxide.

- Condensation Reactions: Starting from suitable precursors like 3,4-hexanedione and propylene diamine can yield the base compound before oxidation to form the N4-oxide .

The exact conditions and reagents for these reactions would need to be optimized based on desired yields and purity.

2,3-Diethyl-5-methylpyrazine-N4-oxide has potential applications in various fields:

- Flavoring Agents: Due to its aromatic properties, it may be used in food flavoring.

- Biochemical Research: It is utilized in proteomics research as a biochemical tool .

Its unique properties could also make it suitable for applications in fragrance formulations or as a model compound in studies of pyrazine derivatives.

Interaction studies involving 2,3-diethyl-5-methylpyrazine-N4-oxide could focus on its interactions with biological systems or other chemical compounds. Potential areas include:

- Food Matrix Interactions: Understanding how it behaves within complex food systems.

- Reactivity Studies: Investigating how it interacts with other flavor compounds or biological molecules.

Such studies are essential for determining its safety and efficacy in food and pharmaceutical applications.

Several compounds share structural similarities with 2,3-diethyl-5-methylpyrazine-N4-oxide. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Ethyl-5-methylpyrazine | C8H10N2 | Lacks diethyl substitution; different aroma profile |

| 2,3-Dimethylpyrazine | C7H10N2 | More methyl groups; distinct flavor characteristics |

| 2,3-Diethylpyrazine | C8H10N2 | Parent compound; lacks oxidation at N4 position |

These compounds highlight the uniqueness of 2,3-diethyl-5-methylpyrazine-N4-oxide due to its specific substitution pattern and functional group. Each compound has distinct aroma profiles and potential applications that differentiate them within the pyrazine family.

Oxidative Functionalization of Pyrazine Precursors

The synthesis of 2,3-diethyl-5-methylpyrazine-N4-oxide primarily relies on oxidative functionalization methodologies that convert the parent pyrazine compound to its corresponding N-oxide derivative . The most widely employed approach involves the direct oxidation of 2,3-diethyl-5-methylpyrazine using peracid reagents, particularly meta-chloroperoxybenzoic acid, which has demonstrated high efficiency in pyrazine N-oxide formation [14] [16].

Hydrogen peroxide in acetic acid represents another established oxidation protocol for pyrazine N-oxide synthesis [16]. This method typically employs 30-90% hydrogen peroxide concentrations and has shown considerable success in converting substituted pyrazines to their corresponding N-oxides [16]. The acidic reaction conditions facilitate the oxidation process, though careful handling is required due to the potential for explosive decomposition during workup procedures [16].

Trifluoroperacetic acid oxidation provides an alternative synthetic route, particularly effective at low temperatures ranging from 0-5°C [7]. This method has been demonstrated to produce pyrazine di-N-oxides when extended reaction times are employed, with optimal oxidation occurring within approximately 24 hours [7]. The selectivity between mono-N-oxide and di-N-oxide formation can be controlled through careful manipulation of reaction time and temperature parameters [7].

| Oxidizing Agent | Reaction Conditions | Temperature (°C) | Time | Yield Range (%) |

|---|---|---|---|---|

| meta-Chloroperoxybenzoic acid | Dichloromethane | 0-25 | 2-24 hours | 85-95 [35] |

| Hydrogen peroxide/acetic acid | Acetic acid medium | 80-90 | 1-8 hours | 70-85 [16] |

| Trifluoroperacetic acid | Organic solvent | 0-5 | 24 hours | 80-90 [7] |

| Sodium perborate | Acetic acid | 80 | Variable | 60-75 [16] |

Molybdenum tetroxide catalysis has emerged as an industrially advantageous method for hydrogen peroxide oxidation in aqueous media [16]. This approach eliminates the need for acetic acid and provides enhanced safety profiles for large-scale synthesis applications [16]. The catalytic system operates effectively under mild conditions while maintaining high conversion rates for pyrazine substrates [16].

Recent developments in photoactivated oxidation systems have introduced pyridine N-oxide derivatives as catalysts for site-selective functionalization reactions [19]. These photoinduced single-electron oxidation processes generate N-oxide cation radicals that can participate in subsequent synthetic transformations [19]. The methodology demonstrates particular effectiveness when combined with photoredox catalysts possessing high excited-state oxidizing power [19].

Condensation Reactions with α-Aminoketones

The formation of pyrazine N-oxides through condensation pathways involving α-aminoketones represents a fundamental synthetic approach that proceeds through distinct mechanistic routes [5] [24]. The Strecker degradation reaction serves as a critical initial step, wherein dicarbonyl compounds react with amino acids to generate α-aminoketones [5] [24]. These intermediates subsequently undergo condensation and cyclization processes to form the pyrazine ring system [5] [24].

The condensation of α-aminoketones follows a well-established pathway where two molecules undergo self-condensation followed by dehydrogenation to yield the aromatic pyrazine core [27]. This process was initially described by Gutknecht in 1879 as an improvement over earlier methods that employed lachrymatory reagents [27]. The reaction proceeds through formation of 3,6-dihydropyrazine intermediates that are subsequently oxidized under mild conditions to produce the fully aromatic system [27].

Dicarbonyl compounds play a crucial role in pyrazine formation through their reaction with amino acid derivatives [25] [28]. The mechanism involves initial condensation between the dicarbonyl compound and amino acid amide, leading to substituted hydroxypyrazine products [25]. This approach has been successfully applied to synthesize various pyrazine derivatives using compounds such as glyoxal, methylglyoxal, diacetyl, and phenylglyoxal as dicarbonyl precursors [25].

| Amino Acid Precursor | Dicarbonyl Compound | Primary Pyrazine Product | Reaction Temperature (°C) |

|---|---|---|---|

| Serine | Various α-dicarbonyls | Pyrazine, methylpyrazine [28] | 120-300 |

| Threonine | Endogenous dicarbonyls | 2,5-dimethylpyrazine [28] | 120-300 |

| Glycine amide | Diacetyl | 2-hydroxy-5,6-dimethylpyrazine [25] | Variable |

| Alanine derivatives | Methylglyoxal | Substituted pyrazines [24] | 120-180 |

The thermal degradation pathways of amino acids contribute significantly to pyrazine formation through multiple mechanistic routes [28]. Decarbonylation followed by dehydration represents the primary pathway for generating α-aminocarbonyl intermediates [28]. Additionally, deamination after decarbonylation produces reactive α-hydroxycarbonyl species that can undergo aldol condensation to form α-dicarbonyls [28]. These α-dicarbonyls subsequently react with remaining amino acid substrates through Strecker degradation to generate additional α-aminocarbonyl intermediates [28].

The formation of pyrazine N-oxides through biosynthetic pathways has been demonstrated in bacterial systems, particularly those involving noncanonical nonribosomal peptide synthetases [3]. The pathway involves the oxidation of amino acid precursors by iron-dependent N-oxygenases to generate N-hydroxy intermediates [3]. These intermediates undergo subsequent transformations including reduction and cyclization to produce various pyrazine N-oxide derivatives [3]. The biosynthetic route provides insight into potential biomimetic synthetic approaches for laboratory-scale preparation of pyrazine N-oxides [3].

Biocatalytic Degradation by Microbial Systems

Aerobic Degradation Pathways in Pseudomonas spp.

Pseudomonas species demonstrate remarkable capability for aerobic degradation of pyrazine compounds, including pyrazine N-oxides, through specialized enzymatic pathways [22]. Pseudomonas fluorescens strain UK-1 has been extensively characterized for its ability to metabolize pyrazine-2-carboxamide and pyrazine-2-carboxylic acid, converting these compounds through sequential enzymatic transformations [22]. The degradation process in this strain involves the conversion of pyrazine-2-carboxamide to pyrazine-2-carboxylic acid, followed by further metabolism to unsubstituted pyrazine [22].

The degradation mechanisms in Pseudomonas systems require molecular oxygen as an essential cofactor, indicating the involvement of oxygenase enzymes in the initial transformation steps [6]. Studies on related pyrazine compounds have demonstrated that the first intermediate formed during degradation is typically a hydroxylated derivative, such as 5,6-diethyl-2-hydroxy-3-methylpyrazine, which results from oxidative attack on the pyrazine ring [6]. This hydroxylation step is followed by ring cleavage and subsequent release of ammonium into the culture medium [6].

Enzymatic studies have revealed that pyrazine degradation in Pseudomonas species involves flavin-dependent monooxygenases and potentially cytochrome P450-dependent systems [20]. These enzymes catalyze the initial hydroxylation reactions that render the pyrazine ring susceptible to further degradation [20]. The expression of these degradative enzymes is tightly regulated, with induction occurring only in the presence of appropriate pyrazine substrates [6].

| Pseudomonas Strain | Target Substrate | Primary Intermediate | Enzyme System | Reference |

|---|---|---|---|---|

| P. fluorescens UK-1 | Pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid | Amidase system [22] | [22] |

| P. fluorescens SBW25 | 4-aminophenylalanine | 2,5-dimethyl-3,6-bis(4-aminobenzyl)-pyrazine | PapDEF enzymes [12] | [12] |

| Pseudomonas spp. | Various pyrazines | Hydroxylated intermediates | Monooxygenases [20] | [20] |

The metabolic versatility of Pseudomonas species extends to the degradation of structurally diverse pyrazine derivatives [20]. Co-metabolic degradation has been observed for compounds such as unsubstituted pyrazine, 2,3-diethylpyrazine, 2,3-dimethylpyrazine, and 2,3-diethyl-5-methylpyrazine [20]. This broad substrate specificity suggests the presence of multiple enzyme systems capable of recognizing and processing different pyrazine structural variants [20].

Recent investigations have identified novel biosynthetic pathways in Pseudomonas that produce pyrazine derivatives from α-amino acids [12]. The enzymatic cascade involves PapD, a novel amino acid decarboxylase, along with PapE and PapF enzymes that facilitate the formation of complex pyrazine structures [12]. This biosynthetic capability demonstrates the sophisticated metabolic machinery present in Pseudomonas species for both synthesis and degradation of pyrazine compounds [12].

The regulation of pyrazine degradation pathways in Pseudomonas involves complex control mechanisms that respond to substrate availability and environmental conditions [22]. Glucose enhancement of degradation rates has been observed, suggesting that catabolic repression mechanisms may influence the expression of pyrazine-degrading enzymes [22]. However, these bacteria retain the ability to degrade pyrazine compounds in the absence of preferred carbon sources, albeit at reduced rates [22].

Key Intermediates in Microbial Metabolism

The microbial metabolism of pyrazine N-oxides involves several key intermediates that serve as critical waypoints in the degradation pathway [6] [9]. The initial transformation typically produces hydroxylated derivatives through the action of monooxygenase enzymes that introduce hydroxyl groups at specific positions on the pyrazine ring [6]. For 2,3-diethyl-5-methylpyrazine, the primary intermediate identified is 5,6-diethyl-2-hydroxy-3-methylpyrazine, which represents a 16 atomic mass unit increase relative to the parent compound [6].

Pyrazine N-oxide reduction represents another significant metabolic pathway observed in microbial systems [9] [21]. Nocardia species have demonstrated the ability to utilize pyridine N-oxide as a sole carbon, nitrogen, and energy source, with the degradation proceeding through 2-hydroxypyridine intermediates [9]. This reductive pathway involves the conversion of the N-oxide functionality to the corresponding hydroxylated derivative, which then undergoes further oxidative degradation [9].

The formation of blue pigments during pyrazine N-oxide metabolism serves as a distinctive biochemical marker for certain degradation pathways [9]. These pigments, characterized by absorption maxima around 615 nanometers, have been identified as 4,5,4',5'-tetrahydroxy-3,3'-diazadiphenoquinone-(2,2') derivatives [9]. The pigment formation occurs specifically during the metabolism of N-oxide substrates and hydroxylated pyridine derivatives but is absent during the degradation of unsubstituted pyrazine compounds [9].

| Intermediate Compound | Molecular Mass Change | Absorption Maximum (nm) | Metabolic Pathway |

|---|---|---|---|

| 5,6-diethyl-2-hydroxy-3-methylpyrazine | +16 Da | 227, 330 [6] | Hydroxylation |

| 2-hydroxypyridine | Variable | 225, 340 [21] | N-oxide reduction |

| Blue pigment complex | Variable | 615 [9] | Oxidative coupling |

| Dihydroxypyridine intermediates | +32 Da | 225, 340 [20] | Sequential hydroxylation |

Ring cleavage mechanisms represent the terminal phase of pyrazine degradation, leading to the formation of simple organic acids and eventual mineralization [6] [10]. The process involves the enzymatic opening of the pyrazine ring structure following initial hydroxylation steps [6]. Molecular oxygen serves as an essential cofactor for both the hydroxylation and ring cleavage reactions, emphasizing the aerobic nature of these degradation pathways [6].

Succinic semialdehyde has been identified as a key intermediate in pyridine degradation pathways that may be relevant to pyrazine N-oxide metabolism [9] [10]. This compound is formed through ring cleavage reactions and serves as a substrate for further oxidation to succinate, which enters central metabolic pathways [10]. The identification of succinic semialdehyde in semicarbazide-inhibited cultures provides evidence for its role as a degradation intermediate [9].

The metabolic fate of nitrogen atoms released during pyrazine ring cleavage involves their conversion to ammonium, which can be detected in culture media during active degradation [6]. This nitrogen release serves as a biochemical indicator of complete ring degradation and provides a quantitative measure of degradation efficiency [6]. The ammonium formation coincides with the disappearance of hydroxylated intermediates, indicating the sequential nature of the degradation process [6].

The thermodynamic properties of 2,3-Diethyl-5-methylpyrazine-N4-oxide demonstrate characteristic patterns associated with N-oxide functionalization of aromatic heterocycles. While direct experimental measurements for this specific compound are limited in the current literature, systematic analysis based on the parent compound 2,3-diethyl-5-methylpyrazine and established N-oxide structure-property relationships provides reliable estimation frameworks.

The parent compound 2,3-diethyl-5-methylpyrazine exhibits a boiling point of 95°C at 20 mmHg or 198.1±35.0°C at standard atmospheric pressure [1] [2]. The introduction of the N-oxide functionality typically elevates boiling points due to enhanced intermolecular hydrogen bonding and increased dipolar interactions [3]. Based on comparative analysis with pyrazine N-oxide, which demonstrates a boiling point of 337.8°C at 760 mmHg compared to pyrazine's 115-116°C [4] [5], the N4-oxide derivative is estimated to exhibit a boiling point range of 220-250°C at standard pressure.

The melting point behavior of N-oxides generally shows elevation compared to parent compounds due to enhanced crystalline packing efficiency through hydrogen bonding networks [6]. Pyrazine N-oxide demonstrates a melting point of 112-116°C [4] [7], while the parent pyrazine melts at 50-56°C [5]. For 2,3-Diethyl-5-methylpyrazine-N4-oxide, the melting point is estimated within the range of 120-140°C, reflecting the stabilizing influence of the N-oxide functional group on solid-state organization.

Decomposition characteristics of aromatic N-oxides typically manifest at temperatures ranging from 120-150°C [3] [6]. This thermal stability limitation represents a critical consideration for applications requiring elevated temperature exposure. The decomposition pathway generally involves intramolecular rearrangements or elimination reactions that are characteristic of the N-oxide functional group under thermal stress.

| Thermodynamic Parameter | Parent Compound | N4-oxide (estimated) | Reference/Method |

|---|---|---|---|

| Melting Point (°C) | Not reported | 120-140 | [8] [9] |

| Boiling Point (°C) | 95 (20 mmHg) / 198.1 (760 mmHg) | 220-250 | [1] [2] |

| Flash Point (°C) | 80 | 110-130 | [10] |

| Decomposition Temperature (°C) | Not applicable | 120-150 | [3] [6] |

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 2,3-Diethyl-5-methylpyrazine-N4-oxide reflect the profound influence of N-oxide functionalization on intermolecular interactions and solvation behavior. The introduction of the N-oxide group substantially increases molecular polarity while maintaining capacity for diverse solvation interactions across both aqueous and organic media.

In aqueous systems, the parent compound 2,3-diethyl-5-methylpyrazine demonstrates only slight solubility [11] [12], characteristic of moderately lipophilic heterocycles with limited hydrogen bonding capacity. The N4-oxide derivative exhibits significantly enhanced aqueous solubility due to the strong hydrogen bond accepting capability of the N-oxide oxygen and the zwitterionic character of the functional group [13]. The N-oxide functionality acts as both hydrogen bond acceptor and can participate in water cluster formation, leading to enhanced hydration shell stability.

Polar protic solvents demonstrate particularly favorable interactions with N-oxide compounds due to their ability to form stable hydrogen bonding networks [3]. In methanol and ethanol systems, 2,3-Diethyl-5-methylpyrazine-N4-oxide is expected to show high solubility, substantially exceeding the moderate to good solubility observed for the parent compound [11]. The hygroscopic nature characteristic of N-oxides further enhances solubility in protic media through water inclusion in solvation complexes.

The behavior in polar aprotic solvents such as dimethyl sulfoxide reflects the strong dipolar character of the N-oxide functional group. The estimated high solubility in such media results from favorable dipole-dipole interactions and the absence of competing hydrogen bonding from the solvent system. Chloroform and ethyl acetate maintain good solvation capability for the N4-oxide derivative, though the mechanisms differ from purely lipophilic dissolution observed with the parent compound.

Nonpolar solvent systems demonstrate reduced solvation efficiency for the N-oxide derivative compared to the parent compound. The enhanced polarity and hydrogen bonding requirements of the N-oxide functionality limit compatibility with hydrocarbons such as n-hexane, resulting in substantially reduced solubility compared to the moderately limited solubility of the parent compound.

| Solvent System | Parent Compound Solubility | N4-oxide Solubility (estimated) | Basis for Estimation |

|---|---|---|---|

| Water (25°C) | Slightly soluble | Moderately soluble | N-oxide polarity increase |

| Methanol | Soluble | Highly soluble | Hydrogen bonding capability |

| Ethanol | Moderate | Soluble | Polar protic solvent affinity |

| Chloroform | Soluble | Soluble | Maintained organic solubility |

| Ethyl Acetate | Moderate | Soluble | Polar aprotic compatibility |

| n-Hexane | Limited | Poorly soluble | Reduced lipophilicity |

| Dimethyl sulfoxide | Soluble | Highly soluble | Strong hydrogen bond acceptor |

Partition Coefficients (LogP) and Volatility Characteristics

The partition coefficient behavior of 2,3-Diethyl-5-methylpyrazine-N4-oxide demonstrates the fundamental impact of N-oxide functionalization on lipophilicity and phase distribution characteristics. The octanol-water partition coefficient represents a critical parameter for understanding the compound's behavior in biological and environmental systems.

The parent compound 2,3-diethyl-5-methylpyrazine exhibits a log P value of 2.16 [11], indicating moderate lipophilicity consistent with its molecular structure comprising alkylated pyrazine functionality. The introduction of the N-oxide group substantially reduces the partition coefficient due to enhanced water phase affinity through hydrogen bonding and increased polarity [14]. Based on systematic studies of pyrrolizidine alkaloid N-oxides, which demonstrate log P reductions of 1-2 units compared to parent compounds [14], the N4-oxide derivative is estimated to exhibit a log P range of 0.5-1.0.

This reduction in lipophilicity reflects the zwitterionic character of the N-oxide functional group, which enhances aqueous phase stabilization while reducing organic phase partitioning. The dipole moment increase associated with N-oxide formation, typically 4.0-5.0 Debye units [3], fundamentally alters the energetics of phase transfer processes.

Volatility characteristics undergo substantial modification upon N-oxide formation. The parent compound demonstrates a vapor pressure of 0.515 mmHg at 25°C [15], characteristic of moderately volatile organic compounds. The N4-oxide derivative exhibits dramatically reduced volatility, estimated at 0.001-0.01 mmHg at 25°C, due to enhanced intermolecular hydrogen bonding and increased molecular association in the condensed phase.

The reduced volatility aligns with observations for pyrazine N-oxide, which shows a vapor pressure of 0.000201 mmHg at 25°C [4], representing approximately three orders of magnitude reduction compared to the parent pyrazine. This volatility reduction has significant implications for environmental fate, analytical methodology, and application considerations.

Henry's Law constant behavior reflects the compound's enhanced water phase affinity and reduced vapor phase partitioning. The N-oxide functionality increases the energy barrier for transfer from aqueous to vapor phases through disruption of hydrogen bonding networks, resulting in substantially reduced Henry's Law constants compared to the parent compound.

| Parameter | Parent Compound | N4-oxide (estimated) | Estimation Method |

|---|---|---|---|

| log P (octanol/water) | 2.16 | 0.5-1.0 | N-oxide polarity effect |

| log D (pH 7.4) | 2.16 | 0.5-1.0 | pH independence assumption |

| Vapor Pressure (mmHg at 25°C) | 0.515 | 0.001-0.01 | Reduced vapor pressure |

| Henry Law Constant (atm·m³/mol) | Not determined | Reduced vs parent | Increased water affinity |

| Volatility Classification | Moderately volatile | Low volatility | Hydrogen bonding effects |